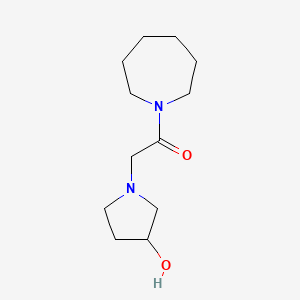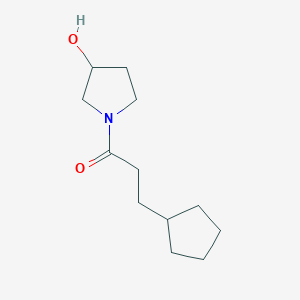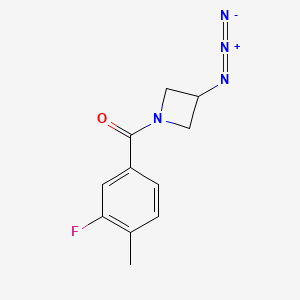
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Vue d'ensemble
Description
3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone is an organic compound that is widely used in scientific research due to its unique properties. It is a small molecule that can be used as a building block for the synthesis of novel compounds and has been used in a variety of applications, including drug development, biochemistry, and materials science. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone.
Applications De Recherche Scientifique
Dipolar Cycloaddition Reactions for P2X7 Antagonists
A study by Chrovian et al. (2018) detailed a dipolar cycloaddition reaction process to create novel P2X7 antagonists, showcasing the chemical synthesis capabilities for compounds with complex molecular structures involving fluoro-phenyl groups and their potential for therapeutic applications. The synthesized compounds were evaluated for their efficacy in blocking P2X7 receptors, a target for mood disorders treatment, indicating a path from chemical synthesis to preclinical drug development (Chrovian et al., 2018).
Solid-State NMR and Mass Spectrometry in Drug Characterization
Another research by Wielgus et al. (2015) utilized solid-state nuclear magnetic resonance (SS NMR) spectroscopy and mass spectrometry for the structural characterization of linezolid and its synthetic precursors. This work emphasizes the importance of advanced analytical techniques in understanding the physical and chemical properties of pharmaceutical compounds, including those with fluoro-phenyl and azetidine groups, for drug development and quality control (Wielgus et al., 2015).
Antibacterial Activity of Oxazolidinone Derivatives
Research by Zhou Wei-cheng (2006) focused on the synthesis and structure-activity relationship of antibacterial oxazolidinone derivatives, illustrating the chemical modification strategies to explore new therapeutic agents. Although the specific modifications did not yield potent antibacterial activity, this study highlights the ongoing efforts in medicinal chemistry to enhance drug properties through structural adjustments (Zhou Wei-cheng, 2006).
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(3-fluoro-4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c1-7-2-3-8(4-10(7)12)11(17)16-5-9(6-16)14-15-13/h2-4,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTNQJFEJQAJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3-fluoro-4-methylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(3-aminopropyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1489003.png)
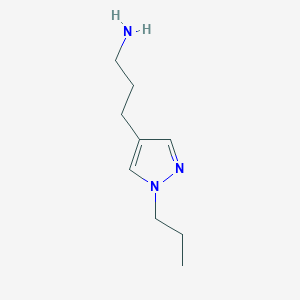
![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)
![2H,3H,5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-3,6,6-trione](/img/structure/B1489006.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)
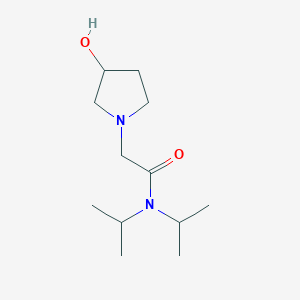

![N-[2-(methylamino)propyl]cyclobutanamine](/img/structure/B1489014.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)

